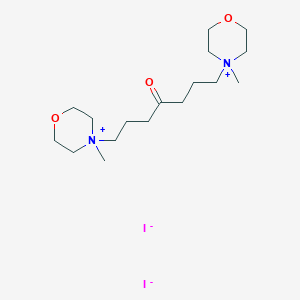
4,4'-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide is a chemical compound with a complex structure that includes morpholine rings and iodide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide typically involves the reaction of 4-methylmorpholine with a heptane derivative under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the oxo group at the 4-position of the heptane chain. The iodide ions are then introduced through a subsequent reaction with iodine or an iodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or the morpholine rings.
Substitution: The iodide ions can be substituted with other halides or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different halides.
Scientific Research Applications
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-[heptane-1,7-diylbis(oxy)]bis(n,n-dimethylaniline): A compound with a similar heptane backbone but different functional groups.
4-Methyl-4-({5-[(4-methylmorpholin-4-ium-4-yl)methyl]-1,4-dioxan-2-yl}methyl)morpholin-4-ium diiodide: A compound with similar morpholine rings and iodide ions.
Uniqueness
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse scientific research applications set it apart from similar compounds.
Properties
CAS No. |
61025-55-6 |
|---|---|
Molecular Formula |
C17H34I2N2O3 |
Molecular Weight |
568.3 g/mol |
IUPAC Name |
1,7-bis(4-methylmorpholin-4-ium-4-yl)heptan-4-one;diiodide |
InChI |
InChI=1S/C17H34N2O3.2HI/c1-18(9-13-21-14-10-18)7-3-5-17(20)6-4-8-19(2)11-15-22-16-12-19;;/h3-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
HFRHQGHIOMZTLT-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCOCC1)CCCC(=O)CCC[N+]2(CCOCC2)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















